molecular formula C23H23N3OS B11463631 7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11463631
M. Wt: 389.5 g/mol
InChI Key: NMDCAMBBDDEBAQ-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the cyclocondensation reaction between pyrazolopyridinediamines and aldehydes or cyclic ketones in the presence of acetic acid as a catalyst . This procedure provides the desired compounds in good yields under a simple two-step methodology .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce different alkyl or aryl groups .

Scientific Research Applications

7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with the cell cycle and prevent cell division, leading to its potential use as an anticancer agent .

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-5-phenyl-4-propylsulfanylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H23N3OS/c1-3-14-28-23-21-20(17-8-6-5-7-9-17)15-26(22(21)24-16-25-23)18-10-12-19(13-11-18)27-4-2/h5-13,15-16H,3-4,14H2,1-2H3

InChI Key

NMDCAMBBDDEBAQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OCC)C4=CC=CC=C4

Origin of Product

United States

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